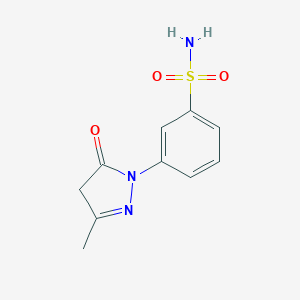

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

Description

The exact mass of the compound 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVVGQURNHNITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058984 | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-29-2 | |

| Record name | 3-Methyl-1-(3-sulfamidophenyl)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GE66VPA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key intermediate in the pharmaceutical and dye industries.[1] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from starting material selection to final product characterization. It is designed to empower researchers with the expertise to not only replicate the synthesis but also to adapt and troubleshoot the procedure with a full understanding of the reaction dynamics. The protocol emphasizes safety, purity, and validation, reflecting the standards required in a professional drug development and chemical research environment.

Strategic Overview: The Chemical Rationale

The synthesis of this compound is a classic example of heterocyclic chemistry, hinging on the formation of a pyrazolone ring. The core strategy involves a condensation reaction between a substituted hydrazine and a β-ketoester.[2][3]

Our synthesis is designed in a two-stage process for clarity and control:

-

Formation of the Hydrazine Intermediate: The journey begins with metanilic acid (3-aminobenzenesulfonic acid). Through a standard diazotization reaction followed by a controlled reduction, we will synthesize the crucial intermediate, 3-hydrazinobenzenesulfonamide. The diazonium salt is a highly versatile but unstable intermediate, making this a critical, temperature-sensitive step.[4]

-

Pyrazolone Ring Formation: The synthesized hydrazine derivative is then reacted with ethyl acetoacetate. This condensation reaction proceeds via nucleophilic attack and subsequent intramolecular cyclization to yield the stable five-membered pyrazolone ring.[5][6]

This structured approach allows for the isolation and verification of intermediates, ensuring a higher purity final product and providing clear checkpoints for reaction monitoring.

Experimental Workflow Diagram

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Diazotisation [organic-chemistry.org]

- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

This guide provides a comprehensive technical overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a heterocyclic compound of significant interest in various scientific and industrial domains. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and key applications of this versatile molecule.

Introduction

This compound, also known as 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, belongs to the pyrazolone class of compounds.[1] The pyrazolone ring is a foundational scaffold in medicinal chemistry and dye synthesis, recognized for its diverse biological activities and chromophoric properties.[2][3] The incorporation of a benzenesulfonamide moiety at the N1 position introduces a critical pharmacophore, enhancing the molecule's potential for therapeutic applications and modifying its chemical behavior. This guide synthesizes available data to provide a detailed characterization of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its application in any experimental or industrial setting. The key physicochemical data for this compound are summarized below.

Core Chemical Attributes

A compilation of the essential properties provides a foundational understanding of the molecule's identity and characteristics.

| Property | Value | Source(s) |

| CAS Number | 89-29-2 | [1][4] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] |

| Molecular Weight | 253.28 g/mol | [1] |

| IUPAC Name | 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 202-206 °C | [4] |

| Purity | Typically >95% | [1] |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and purity assessment of the compound. While a full spectral dataset is proprietary to manufacturers, typical analytical techniques employed for this compound include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbons, respectively, verifying the integrity of the pyrazolone ring, the phenyl group, and the sulfonamide substituent.

-

Infrared (IR) Spectroscopy: IR analysis helps in identifying key functional groups such as the C=O of the pyrazolone ring, the N-H stretches of the sulfonamide, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Chemical database entries provide access to reference spectra for comparison and verification.[4][5]

Synthesis Protocol and Mechanistic Considerations

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The most common and industrially relevant method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.

General Synthesis Workflow

The synthesis of this compound typically follows the reaction of 3-hydrazinobenzenesulfonamide with ethyl acetoacetate.[2][6]

Caption: Generalized workflow for the synthesis of the target pyrazolone.

Step-by-Step Experimental Protocol

This protocol is a generalized representation based on standard procedures for pyrazolone synthesis.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydrazinobenzenesulfonamide and a slight molar excess of ethyl acetoacetate.

-

Rationale: Using a slight excess of the ketoester can help drive the reaction to completion.

-

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to the flask.[6]

-

Rationale: Acetic acid can act as both a solvent and an acid catalyst, accelerating the condensation and subsequent cyclization steps. Ethanol is a common solvent that facilitates dissolution of the reactants.[2]

-

-

Heating and Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy for the condensation and intramolecular cyclization, ensuring a reasonable reaction rate.[6]

-

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

-

Crystallization: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to remove unreacted starting materials and byproducts.[7]

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity.

-

-

Drying and Characterization: Dry the purified crystals under vacuum and characterize them using methods like melting point determination, NMR, and IR spectroscopy to confirm identity and purity.

Applications in Research and Industry

The unique combination of the pyrazolone core and the sulfonamide group gives this compound a diverse range of applications.

Pharmaceutical and Medicinal Chemistry

-

Intermediate for Drug Synthesis: This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[8] Pyrazolone derivatives are known for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][8]

-

Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can interact with enzyme active sites. This makes the compound a valuable tool in biochemistry for studying enzyme inhibition, which is fundamental for developing targeted therapies for diseases like cancer and diabetes.[8]

Dye and Pigment Industry

Pyrazolones are classic intermediates in the manufacturing of azo dyes and pigments. The pyrazolone ring acts as a coupling component that, when reacted with a diazonium salt, forms a highly conjugated azo compound responsible for vibrant colors. This compound is used to produce long-lasting colors for the textile industry.[8]

Analytical Chemistry

In analytical chemistry, it can be employed as a reagent in colorimetric assays.[8] Its ability to form colored complexes or derivatives allows for the detection and quantification of specific analytes in various samples, which is important for environmental monitoring and quality control processes.[8] Analogs like 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone are used for the pre-column derivatization of carbohydrates to enable their detection by HPLC-UV.[9]

Caption: Key application areas for this compound.

Conclusion

This compound is a multifunctional chemical compound with established significance. Its straightforward synthesis, combined with the reactive nature of its pyrazolone and sulfonamide functional groups, makes it a valuable intermediate in the pharmaceutical and dye industries. For researchers and drug development professionals, this compound offers a versatile scaffold for creating novel therapeutic agents and analytical tools. A thorough understanding of its chemical properties and reactivity is paramount to leveraging its full potential in scientific innovation.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ias.ac.in [ias.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 89-29-2 [chemicalbook.com]

- 5. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FCKeditor - Resources Browser [midyear.aza.org]

- 9. 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone 89-36-1 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS 89-29-2)

This guide provides a comprehensive technical overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a versatile heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, properties, applications, and analytical characterization of this compound, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 89-29-2, is a pyrazolone derivative featuring a sulfonamide group on the phenyl ring.[1] This substitution pattern is key to its utility as a chemical intermediate, particularly in the synthesis of dyes and pharmacologically active molecules.[2][3] The pyrazolone ring itself is a prominent structural motif in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[4][5]

The compound's physical and chemical characteristics are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89-29-2 | [1][6][7] |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [1][7][8] |

| Molecular Weight | 253.28 g/mol | [1][7] |

| IUPAC Name | 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | |

| Appearance | Light yellow to brown powder or crystal | [7][9] |

| Melting Point | 196 - 206 °C | [6][7][10] |

| Purity | Typically ≥ 95% | [7][9] |

| Storage Conditions | Store at 2 - 8 °C | [7] |

| InChI Key | PPEKQURPUIEILH-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Approach

The synthesis of pyrazolones is a classic and well-established process in heterocyclic chemistry, most commonly achieved through the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.[4][11] For this compound, the logical precursors are 3-hydrazinobenzenesulfonamide and ethyl acetoacetate.

The causality behind this choice is the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable five-membered pyrazolone ring.[4] Glacial acetic acid is often used as a catalyst to facilitate the reaction.[11]

Experimental Protocol: Synthesis of CAS 89-29-2

This protocol describes a representative method based on established principles of pyrazolone synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an equimolar quantity of 3-hydrazinobenzenesulfonamide in ethanol.

-

Addition of β-Ketoester: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 8-10 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC).[11]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the crude solid by filtration. Wash the solid with cold ether to remove any unreacted ethyl acetoacetate.[11]

-

Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, high-purity compound.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Industry

This compound is not typically an end-product but rather a crucial intermediate whose value lies in its reactive potential.[1]

-

Pharmaceutical Development: As a heterocyclic building block, it serves as a key intermediate in the synthesis of various pharmaceuticals.[7] The pyrazolone scaffold is integral to many analgesic and anti-inflammatory drugs.[2][3] Its structure allows for further modification to develop novel therapeutic agents with potentially fewer side effects.[7]

-

Analytical Chemistry: The molecule is employed as a reagent in colorimetric assays.[2] The pyrazolone ring and associated functional groups can form stable complexes with metal ions, making it valuable for their detection and quantification in environmental monitoring and quality control.[3][7]

-

Dye Industry: It is a well-known intermediate for producing vibrant and long-lasting azo dyes used in the textile industry.[2] The sulfonamide group enhances the solubility and fixation properties of the resulting dyes. A structurally similar compound, 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone, is explicitly used to synthesize acid dyes for leather.[12]

-

Cosmetic Formulations: The anti-inflammatory properties associated with the pyrazolone core have led to its incorporation into skincare products to provide soothing effects.[2][7]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. This self-validating system confirms the molecular structure and quantifies impurities.

Standard Analytical Workflow

-

Structure Confirmation:

-

¹H NMR: To confirm the proton environment, including the methyl group, the pyrazolone ring protons, and the aromatic protons of the phenylsulfonamide group. Spectral data for the core structure is available.[13]

-

Mass Spectrometry (MS): To verify the molecular weight (253.28 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the pyrazolone ring, the N-H and S=O stretches of the sulfonamide, and C-H bonds.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity.[9] A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water, and detection via a UV detector.

-

Melting Point Analysis: A sharp melting point range close to the literature value (196-206 °C) indicates high purity.[6][7][10]

-

Protocol: Purity Assessment by HPLC

-

System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: Prepare a mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is common.[9]

Analytical Workflow Diagram

Caption: A standard analytical workflow for quality control of the synthesized compound.

Biological Context and Potential Mechanisms of Action

While specific mechanistic studies on this compound are not widely published, the biological activity of the pyrazolone scaffold is extensively documented.[5][11]

-

Anti-inflammatory Action: Many pyrazolone derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade that converts arachidonic acid into prostaglandins.

-

Antioxidant Properties: The related drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) is a potent antioxidant and free radical scavenger used to treat stroke and ALS.[4] The pyrazolone ring can act as an electron donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

-

Enzyme Inhibition: The compound is utilized in research to study enzyme inhibition, which can help in understanding metabolic pathways and developing targeted therapies.[2]

Potential Signaling Pathway Involvement

Caption: Potential inhibition of the COX pathway by the pyrazolone scaffold.

Safety, Handling, and Disposal

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May cause an allergic skin reaction. | [14][15] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14][15] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or under a fume hood. | [15] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [14][15] |

Conclusion

This compound is a compound of significant industrial and research interest, primarily valued as a versatile synthetic intermediate. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for complex molecules in the pharmaceutical, dye, and analytical chemistry sectors. Future research may focus on exploring the specific biological activities of this compound and its derivatives, potentially uncovering novel therapeutic applications based on the proven potential of the pyrazolone scaffold.

References

- 1. scbt.com [scbt.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. chemimpex.com [chemimpex.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 6. This compound | 89-29-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 89-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 89-29-2 | TCI EUROPE N.V. [tcichemicals.com]

- 10. 89-29-2, CasNo.89-29-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a heterocyclic compound of significant interest in medicinal chemistry and analytical sciences. This document details its molecular structure, physicochemical properties, a robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it delves into the potential applications of this pyrazolone derivative, particularly in drug development as an enzyme inhibitor and in analytical chemistry as a chromogenic reagent. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and analytical methods.

Introduction and Chemical Identity

This compound, with the CAS Number 89-29-2, is a pyrazolone derivative featuring a sulfonamide group on the phenyl ring. The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous established drugs. The incorporation of a sulfonamide moiety introduces a key functional group known for its diverse biological activities and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents, and as a reagent in analytical assays.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide | [2] |

| CAS Number | 89-29-2 | |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [3] |

| Molecular Weight | 253.28 g/mol | [3] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 202-206 °C | |

| SMILES | CC1=NN(C(=O)C1)C1=CC=CC(=C1)S(N)(=O)=O | [1] |

| InChI Key | ASVVGQURNHNITH-UHFFFAOYSA-N | [1] |

Molecular Structure and Elucidation

The molecular structure of this compound is characterized by a central pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone functional group. This ring is substituted with a methyl group at the 3-position and a 3'-sulfoamidophenyl group at the 1-position.

Caption: 2D Molecular Structure of the target compound.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| Singlet | ~2.1-2.3 | -CH₃ on pyrazolone ring |

| Singlet | ~3.4 | -CH₂- in pyrazolone ring |

| Singlet | ~7.2 | -SO₂NH₂ |

| Multiplet | ~7.4-8.0 | Aromatic protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~15-20 | -CH₃ | |

| ~40-45 | -CH₂- | |

| ~120-145 | Aromatic carbons | |

| ~155-160 | C=N | |

| ~170-175 | C=O |

Note: These are predicted values and may differ from experimental results.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H (sulfonamide) | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (pyrazolone) | 1720-1680 | Stretching |

| C=N (pyrazolone) | 1650-1550 | Stretching |

| S=O (sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric and Symmetric Stretching |

Mass Spectrometry: Electron ionization mass spectrometry would likely show a prominent molecular ion peak. The fragmentation pattern is expected to involve cleavages of the pyrazolone ring and the sulfonamide group.

Synthesis Protocol

The synthesis of this compound typically proceeds via a condensation reaction between 3-hydrazinobenzenesulfonamide and ethyl acetoacetate. This is a classic Knorr pyrazole synthesis.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydrazinobenzenesulfonamide (1 equivalent) in ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Applications in Drug Development and Research

Pyrazolone derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The sulfonamide group is also a key pharmacophore in many drugs.

Enzyme Inhibition: A Potential Mechanism of Action

Many pyrazolone-based compounds exert their therapeutic effects through enzyme inhibition. A notable example is their activity as cyclooxygenase (COX) inhibitors. The sulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib.[6][7] The nitrogen atoms of the pyrazole ring and the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme, leading to its inhibition.

Caption: Proposed mechanism of enzyme inhibition by the target compound.

This inhibitory action on enzymes like COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation and pain. This makes this compound and its analogs promising candidates for the development of new anti-inflammatory and analgesic drugs.

Application in Analytical Chemistry

Pyrazolone derivatives can be used as coupling agents in colorimetric assays for the determination of various analytes. For instance, in the presence of an oxidizing agent, they can react with phenols or anilines to form colored azo dyes. This property can be exploited for the quantification of substances like nitrite.

General Protocol for Colorimetric Nitrite Determination

-

Sample Preparation: Prepare aqueous solutions of the sample containing nitrite.

-

Diazotization: Acidify the sample solution and add a source of primary aromatic amine (e.g., sulfanilic acid) to form a diazonium salt.

-

Coupling Reaction: Add an alkaline solution of this compound to the mixture. The diazonium salt will couple with the pyrazolone to form a colored azo dye.

-

Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

-

Quantification: Determine the concentration of nitrite in the original sample by comparing its absorbance to a calibration curve prepared with known concentrations of nitrite.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

This compound is a molecule with significant potential in both medicinal and analytical chemistry. Its straightforward synthesis and the versatile reactivity of its pyrazolone and sulfonamide functional groups make it an attractive building block for the creation of novel compounds with diverse applications. This guide provides a foundational understanding of its structure, synthesis, and potential uses, serving as a catalyst for further research and development in these fields.

References

- AZA Mid-Year Meeting. This compound.

-

PubMed. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available from: [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

-

PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

PubMed. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Available from: [Link]

- Google Patents. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.

-

PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Available from: [Link]

-

PubMed. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. Available from: [Link]

-

National Institutes of Health. 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. Available from: [Link]

-

PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]

-

PubMed. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Available from: [Link]

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS No. 89-29-2) is a pyrazolone derivative with potential applications in pharmaceuticals and as a chemical intermediate. A thorough understanding of its solubility is critical for its development and application, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive overview of the known physicochemical properties of this compound, addresses the current gap in publicly available quantitative solubility data, and presents a detailed, best-practice experimental protocol for its determination. Furthermore, it explores the key factors expected to influence its solubility, drawing on established principles for sulfonamide-containing compounds.

Introduction and Physicochemical Characterization

This compound belongs to a class of heterocyclic compounds that are precursors for various dyes and pharmaceutically active molecules[1]. The presence of both a pyrazolone ring and a sulfonamide group suggests a complex solubility profile that is likely dependent on the physicochemical properties of the surrounding medium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89-29-2 | [2] |

| Molecular Formula | C10H11N3O3S | [2] |

| Molecular Weight | 253.28 g/mol | [2] |

| Melting Point | 202-206 °C (literature) | [2] |

| Appearance | Light yellow to brown powder/crystal | |

| Predicted pKa | 10.04 ± 0.60 | [2] |

Comparative Solubility Analysis: An Estimation Based on Structural Analogs

It is crucial to note the structural difference: the target compound is a sulfonamide , while the available data is for sulfonic acids . Sulfonic acids are generally strong acids and are significantly more polar and water-soluble than their corresponding sulfonamide counterparts. Therefore, it is anticipated that the aqueous solubility of this compound will be considerably lower than that of the compounds listed in Table 2.

Table 2: Aqueous Solubility of Structural Isomers (Sulfonic Acids)

| Compound | CAS Number | Structure | Aqueous Solubility (at 20°C) | Source(s) |

| 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 | Isomer with sulfonic acid at the meta position | 3 g/L | [3] |

| 1-(4'-Sulfophenyl)-3-methyl-5-pyrazolone | 89-36-1 | Isomer with sulfonic acid at the para position | 5 g/L | [4] |

This comparative data underscores the necessity of empirical determination for the target sulfonamide compound.

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose, ensuring that a true equilibrium between the dissolved and solid states of the compound is achieved[5].

Rationale for Method Selection

Thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium, which is a critical parameter for pre-formulation studies and predicting in-vivo behavior. This contrasts with kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and is more suited for high-throughput screening in early drug discovery[6][7].

Materials and Equipment

-

This compound (purity >95%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, various organic solvents like ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to avoid overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Workflow Visualization

Caption: Workflow for thermodynamic solubility determination.

Key Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors.

pH of the Medium

The sulfonamide group (-SO₂NH₂) is weakly acidic, and the pyrazolone ring also has ionizable protons. Therefore, the solubility of this compound is expected to be highly pH-dependent.

-

In acidic solutions (low pH): The sulfonamide group will be protonated and uncharged, likely leading to lower aqueous solubility.

-

In alkaline solutions (high pH): As the pH increases above the pKa of the sulfonamide proton, the molecule will become deprotonated, forming an anionic salt. This ionized form is generally much more water-soluble.

This relationship can be visualized as follows:

Caption: Expected influence of pH on aqueous solubility.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature[8]. It is crucial to determine the solubility at physiologically relevant temperatures (e.g., 37°C) for drug development purposes.

Solvent Polarity

The presence of both polar (sulfonamide, pyrazolone carbonyl) and non-polar (phenyl ring, methyl group) moieties suggests that the compound will exhibit varying solubility in different organic solvents. It is likely to be more soluble in polar organic solvents like DMSO, methanol, and ethanol than in non-polar solvents like hexane.

Solid-State Properties (Polymorphism)

The crystalline form of the compound can significantly impact its solubility. Different polymorphs or the presence of an amorphous state can lead to different measured solubilities. Therefore, it is essential to characterize the solid form used in solubility studies, for instance, by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to generate this critical information. By employing the detailed experimental protocol and considering the key influencing factors outlined herein, scientists can accurately characterize the solubility profile of this compound, paving the way for its effective use in research and development. The comparative data from its sulfonic acid analogs serves as a useful, albeit cautious, preliminary estimate.

References

- Glomme, A., & Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4).

- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

-

Technichem Organics Ltd. (n.d.). Pyrazolones. Retrieved from [Link]

-

International Journal of New Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

- 1. technichemorganics.com [technichemorganics.com]

- 2. This compound | 89-29-2 [amp.chemicalbook.com]

- 3. Buy 1,3 SPMP, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone at Affordable Prices, CAS No 89-25-8 [pravindyechem.net]

- 4. 89-36-1 CAS MSDS (3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. jayorganics.com [jayorganics.com]

- 7. chembk.com [chembk.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrazolone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolone compounds. From their serendipitous synthesis in the late 19th century to their widespread use as pharmaceuticals and dyes, this document traces the evolution of pyrazolone chemistry. It delves into the key scientific milestones, the structure-activity relationships that guided their development, and the eventual safety concerns that curtailed the use of some derivatives. Furthermore, this guide explores the expansion of pyrazolones into dye chemistry and highlights their modern applications, offering a forward-looking perspective on this enduring class of heterocyclic compounds. Detailed experimental protocols for the synthesis of key pyrazolone intermediates are also provided, grounding the historical narrative in practical chemical methodology.

Part 1: The Genesis of Pyrazolones - A Fortuitous Discovery

The story of pyrazolones begins not with a targeted search, but with a serendipitous discovery by the German chemist Ludwig Knorr in 1883.[1][2][3][4] While investigating potential quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[2][4][5][6] This reaction did not yield the expected quinoline derivative but instead produced a novel heterocyclic compound: 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, which he named antipyrine (later known as phenazone).[7][6][8]

This discovery marked the birth of the pyrazolone class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group.[5][9] Antipyrine quickly proved to be a commercial success due to its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] It became one of the first synthetic drugs to be widely used, predating the rise of aspirin.[7] The immediate therapeutic success of antipyrine catalyzed a surge of research into this new area of organic chemistry, as scientists sought to understand and build upon Knorr's discovery.[4]

Part 2: The Golden Age and Evolution of Pyrazolone-Based Pharmaceuticals

The initial success of antipyrine spurred further investigation into the chemical modification of the pyrazolone core to enhance therapeutic efficacy and explore new applications. This era saw the development of several key derivatives that would become mainstays in medicine for decades.

Key Second-Generation Pyrazolones:

-

Aminopyrine: Synthesized in 1893 by Friedrich Stolz at Hoechst AG, aminopyrine (pyramidon) was a derivative of antipyrine that exhibited even more potent analgesic and antipyretic effects.[10]

-

Dipyrone (Metamizole): Introduced in 1922, dipyrone became a widely used analgesic and antipyretic, particularly in Europe and Latin America.[11][12] Its active metabolite is 4-methylaminoantipyrine (MAA).[11]

-

Propyphenazone: Another derivative that found widespread use in analgesic formulations.[11]

-

Phenylbutazone: This pyrazolidine derivative, while structurally related, was primarily used for its anti-inflammatory properties in conditions like arthritis.[11]

Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic effects of pyrazolone analgesics are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[13][11] Dipyrone's inhibition of COX is noteworthy for being rapidly reversible, unlike that of aspirin.[11]

Early structure-activity relationship studies were instrumental in guiding the synthesis of new derivatives. For instance, the introduction of an amino group at the 4-position of the pyrazolone ring was found to significantly increase analgesic potency, as seen in the case of aminopyrine. These early forays into understanding how molecular structure dictates biological function laid the groundwork for modern rational drug design.

Safety Concerns and the Decline of Classical Pyrazolones

Despite their widespread use, the golden age of pyrazolone analgesics was eventually tarnished by the emergence of serious safety concerns. The most significant of these was the risk of agranulocytosis, a potentially fatal blood disorder characterized by a severe drop in white blood cells.[14] This adverse effect was most strongly associated with aminopyrine, leading to its withdrawal from the market in many countries.[14][15] Dipyrone has also been linked to this risk, although the incidence is considered to be lower.[14] Additionally, the formation of carcinogenic nitrosamines from aminopyrine under certain conditions was another major concern.[16] These toxicological findings led to a significant decline in the use of many classical pyrazolone drugs, particularly in North America.[15]

Part 3: Beyond the Pharmacy - Pyrazolones in Dye Chemistry

The utility of the pyrazolone scaffold extends beyond medicine into the realm of industrial chemistry, most notably in the synthesis of dyes. The chemical reactivity of the pyrazolone ring makes it an excellent coupling component for the production of azo dyes.[5][9][17][18]

The Chemistry of Pyrazolone Dyes

The synthesis of pyrazolone-based azo dyes typically involves an azo coupling reaction.[18][19] This process begins with the diazotization of an aromatic amine (like sulfanilic acid) to form a diazonium salt. This electrophilic diazonium salt is then reacted with an electron-rich pyrazolone derivative.[17][19] The coupling reaction forms a stable azo linkage (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color.[19][20]

Tartrazine: A Case Study

A prominent example of a pyrazolone dye is Tartrazine (also known as FD&C Yellow 5 or E102).[19][21] Discovered in 1884 by Johann Heinrich Ziegler, its synthesis involves the azo coupling of a diazonium salt of sulfanilic acid with a sulfonated pyrazolone derivative, specifically 1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone.[19][21] The resulting trisodium salt is highly water-soluble and produces a vibrant yellow color, leading to its extensive use in food, pharmaceuticals, and cosmetics.[19][21][22]

Part 4: The Modern Era and Future Perspectives

While the use of some older pyrazolone drugs has diminished due to safety concerns, research into this versatile heterocyclic scaffold is far from over. Modern medicinal chemistry continues to explore the potential of pyrazolone derivatives in a wide range of therapeutic areas.

Contemporary Research and Applications:

-

Neuroprotection: Edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of ischemic stroke.[14]

-

Oncology: Researchers are investigating pyrazolone derivatives for their potential as anticancer agents, with some compounds showing activity against various tumor cell lines.[23][24]

-

Antimicrobial Agents: The pyrazolone nucleus is being explored for the development of new antibacterial and antifungal drugs.[23][25]

-

Agrochemicals: Pyrazolone derivatives have also found applications as herbicides and insecticides.[24]

-

Coordination Chemistry: The electron-rich centers of pyrazolones make them effective ligands for coordinating with metal ions, opening up applications in catalysis and materials science.[2]

The enduring legacy of pyrazolones is a testament to the power of a single chemical discovery. From a chance synthesis in the 19th century to a diverse range of modern applications, the pyrazolone story highlights the continuous evolution of chemical science and its profound impact on medicine and industry.[26][27][28]

Part 5: Experimental Protocols

Synthesis of a Core Pyrazolone Intermediate: 3-Methyl-1-phenyl-5-pyrazolone

This protocol is based on the classical Knorr pyrazole synthesis.[2][29][30]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol (optional, as solvent)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, combine equimolar quantities of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or with a solvent such as ethanol.

-

Heat the mixture under reflux. The reaction involves the condensation of the two reactants, leading to the formation of the pyrazolone ring through the elimination of water and ethanol.

-

Monitor the reaction progress (e.g., by TLC).

-

Upon completion, cool the reaction mixture to allow the product, 3-methyl-1-phenyl-5-pyrazolone, to crystallize.

-

Isolate the product by filtration and wash with a cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization.

Caption: Knorr Pyrazole Synthesis Workflow.

Synthesis of 4-Aminoantipyrine

4-Aminoantipyrine is a key intermediate for the synthesis of other derivatives and is also used as an analytical reagent.[31][32][33]

Materials:

-

Antipyrine

-

Sodium nitrite

-

Sulfuric acid

-

Ammonium bisulfite

-

Ammonium sulfite

-

Liquid ammonia

Procedure:

-

Nitrosation: Dissolve antipyrine in a sulfuric acid solution.[34] React this solution with a sodium nitrite solution to form 4-nitrosoantipyrine.[34] The reaction temperature should be carefully controlled.[34]

-

Reduction: The resulting 4-nitrosoantipyrine is then reduced using a mixture of ammonium bisulfite and ammonium sulfite.[34]

-

Hydrolysis: The reduced intermediate is hydrolyzed by heating with sulfuric acid.[34]

-

Neutralization and Isolation: After hydrolysis, the reaction mixture is cooled and neutralized with liquid ammonia to a pH of 7-7.5.[34] This causes the 4-aminoantipyrine to separate as an oil. The oil is then cooled to induce crystallization, and the solid product is isolated by filtration.[34]

Caption: Synthesis Pathway of 4-Aminoantipyrine.

References

- Wikipedia. Ludwig Knorr.

- Britannica. Ludwig Knorr.

- Wikipedia. Tartrazine.

- ResearchGate.

- Fisher Scientific. PITC (Edman's Reagent).

- Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Deriv

- The Science Behind Color: A Deep Dive into Tartrazine Synthesis.

- Alfa Chemical Co., Ltd. Synthesis method of 4-aminoantipyrine.

- Wikipedia. Pyrazolone.

- PubMed.

- Wikipedia.

- Chemistry LibreTexts. 26.

- ResearchGate.

- PubMed. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides.

- Soltec Ventures.

- ChemicalBook. 4-Aminoantipyrine synthesis.

- ChemistryViews.

- The Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.

- Prima Chemicals.

- NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemistry of Color: Understanding Pyrazolone Coupling Components.

- PubMed Central.

- MDPI.

- ResearchG

- The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.

- ChemicalBook. Tartrazine: Effects, Synthesis and Side Effects.

- TARTRAZINE SYNTHESIS, APPLIC

- The Versatility of Pyrazolone Deriv

- PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- NOVEL SULPHOARYLAZO 4-PYRAZOLONE-BASED TARTRAZINE DYE ANALOGUES.

- PubMed. Acute toxicity of pyrazolones.

- ResearchGate. (PDF) Synthesis of New Pyrazolone Dyes.

- ResearchG

- ResearchGate.

- Taylor & Francis. Pyrazolone – Knowledge and References.

- Chem Help ASAP. Knorr Pyrazole Synthesis.

- The Role of Pyrazole Deriv

- The Significance of Pyrazole Deriv

- Wikipedia. Metamizole.

- The diverse pharmacological importance of Pyrazolone Deriv

- PubMed Central.

- ResearchGate. (PDF)

- The Royal Society of Chemistry. Chapter 5: Pyrazoles.

- PubMed.

- ResearchGate.

- British Pharmacological Society.

- Taylor & Francis. Pyrazolone – Knowledge and References.

- J-Stage.

Sources

- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolone - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 10. Metamizole - Wikipedia [en.wikipedia.org]

- 11. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. Tartrazine - Wikipedia [en.wikipedia.org]

- 22. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 23. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. nbinno.com [nbinno.com]

- 29. researchgate.net [researchgate.net]

- 30. chemhelpasap.com [chemhelpasap.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. 4-Aminoantipyrine synthesis - chemicalbook [chemicalbook.com]

- 34. alfa-chemical.com [alfa-chemical.com]

Spectroscopic data (NMR, IR, MS) of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 89-29-2), a key intermediate in the synthesis of various dyes and pharmacologically active compounds.[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Functional Group Analysis

This compound possesses a molecular formula of C₁₀H₁₁N₃O₃S and a molecular weight of 253.28 g/mol .[1][2] The structural integrity of the molecule is confirmed through a multi-faceted spectroscopic approach. The key to interpreting its spectra lies in understanding its constituent functional groups: a pyrazolone heterocycle, an N-linked phenyl ring, a sulfonamide moiety, and a methyl group.

Pyrazolone derivatives are known to exist in tautomeric forms, which can influence their spectroscopic signatures.[3] For the purpose of this guide, we will consider the predominant keto-enol tautomers in our analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated solvents such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the chemical environment of hydrogen atoms. The expected signals for this compound are detailed below. The presence of a confirmed ¹H NMR spectrum for this compound provides a solid basis for these assignments.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 2H | -SO₂NH₂ | The protons of the sulfonamide group are acidic and often exchange, resulting in a broad signal. Its chemical shift can be concentration and solvent dependent. |

| ~7.2 - 7.8 | Multiplet | 4H | Ar-H | The four protons on the meta-substituted phenyl ring will exhibit complex splitting patterns (doublets, triplets) characteristic of their coupling relationships. |

| ~5.3 | Singlet | 1H | =CH - (enol) or -CH₂ - (keto) | The proton(s) at the C4 position of the pyrazolone ring. In the keto form, it appears as a singlet for the CH₂ group. In the enol form, a vinyl proton signal is observed.[4] |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group protons are magnetically equivalent and not coupled to other protons, thus appearing as a sharp singlet.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. While raw data for this specific compound is not publicly detailed, its expected spectrum can be reliably predicted based on data from analogous pyrazolone structures.[5][6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | The carbonyl carbon of the pyrazolone ring is significantly deshielded and appears far downfield. |

| ~155 | C =N | The sp² carbon double-bonded to nitrogen within the pyrazolone ring. |

| ~140 - 145 | Ar-C -S / Ar-C -N | Quaternary aromatic carbons directly attached to the sulfonamide and pyrazolone groups. |

| ~120 - 130 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~90 | =C H- (enol) or ~40 for -CH₂ - (keto) | The C4 carbon of the pyrazolone ring, with a chemical shift highly dependent on the tautomeric form. |

| ~15 | -CH₃ | The aliphatic methyl carbon appears in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The availability of IR spectra for this compound confirms the assignments discussed below.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH₂) | The symmetric and asymmetric stretching of the N-H bonds in the primary sulfonamide group typically appears as two distinct peaks in this region.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Stretching vibrations of the C-H bonds in the methyl and methylene groups of the pyrazolone ring. |

| ~1710 | C=O Stretch | Pyrazolone Carbonyl | A strong, sharp absorption band characteristic of the five-membered ring ketone. The exact position can be influenced by conjugation and hydrogen bonding.[3][5] |

| ~1590 | C=N Stretch | Pyrazolone Ring | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[6] |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | One of the two characteristic strong absorptions for the sulfonyl group. |

| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | The second characteristic strong absorption for the sulfonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial evidence for its structural confirmation. The molecular weight of 253.28 aligns with the expected molecular ion peak.[2][7] Electrospray ionization (ESI) is a common technique for analyzing such polar compounds.

Molecular Ion and Plausible Fragmentation Pathway

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 254. The fragmentation pattern provides a roadmap of the molecule's structure, with cleavage occurring at the weakest bonds.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of the Sulfonamide Group: A primary fragmentation involves the cleavage of the C-S bond, leading to the loss of the sulfonamide radical (•SO₂NH₂) from the molecular ion, or a neutral loss of SO₂NH₂ from the protonated species, resulting in a fragment ion at m/z 174.

-

Loss of Methyl Group: The fragment at m/z 174 can subsequently lose a methyl radical (•CH₃) to yield an ion at m/z 159.

-

Cleavage of the N-Phenyl Bond: An alternative pathway involves the cleavage of the bond between the pyrazolone nitrogen and the phenyl ring, resulting in a protonated 3-methyl-5-pyrazolone fragment at m/z 97.

Standard Operating Procedures for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Workflow

Caption: A standardized workflow for the complete spectroscopic characterization of the target compound.

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters and reference the spectra to the residual solvent peak.

Protocol for FT-IR Analysis (ATR)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Fragmentation (MS/MS): If desired, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion (m/z 254) for collision-induced dissociation (CID) to confirm the proposed fragmentation patterns.

References

-

Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Al-Amiery, A. A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Jensen, B. S. (1959). The Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Acta Chemica Scandinavica. [Link]

Sources

- 1. 89-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(89-29-2) IR Spectrum [chemicalbook.com]

Purity Analysis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a key intermediate in the pharmaceutical and dye industries.[1][2] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for the selected analytical techniques. We will delve into the critical aspects of impurity profiling, including the identification of potential process-related impurities and degradation products. The methodologies discussed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for regulatory compliance and quality control.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs) and colorants. Its chemical structure, featuring both a pyrazolone ring and a sulfonamide group, imparts specific reactive properties that are harnessed in multi-step syntheses. The purity of this intermediate is of paramount importance, as impurities can have a cascading effect, leading to the formation of undesired side products in subsequent synthetic steps. Such impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for the accurate determination of purity and the identification of any contaminants are critical components of the drug development process.